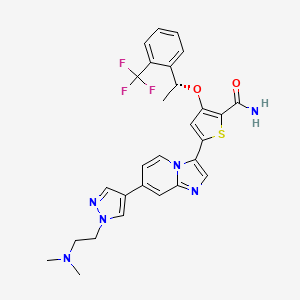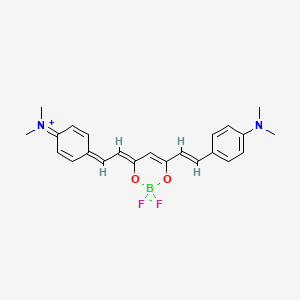
Cranad-2
説明
Cranad-2 is a near-infrared Amyloid-β fluorescent probe . It demonstrates high affinity for amyloid-β aggregates with a Kd value of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .
Synthesis Analysis
Cranad-2 is a synthetic compound . It is a near-infrared probe that binds to Aβ40 aggregates . It elicits an emission blue shift when it binds to these aggregates .Molecular Structure Analysis
The molecular weight of Cranad-2 is 410.26 . Its chemical formula is C23H25BF2N2O2 . It is a solid substance with a brown to black color .Chemical Reactions Analysis
Upon interacting with Aβ aggregates, Cranad-2 exhibits a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .Physical And Chemical Properties Analysis
Cranad-2 is a solid substance with a brown to black color . It has a molecular weight of 410.26 and a chemical formula of C23H25BF2N2O2 .科学的研究の応用
Neuroscience / Neurology
Summary of Results or Outcomes
When bound to Aβ plaques, Cranad-2 displayed excellent optical characteristics, with a 715 nm emission wavelength , a reasonable log p-value, and showed great sensitivity (70-fold increase) and good binding affinity (Kd = 38.69 nM). It successfully differentiated between 19-month-old APP/PS1 mice (a model for AD) and wild-type mice, indicating its potential for early diagnosis and monitoring of AD .
1. Cancer Research
Results
2. Drug Delivery Systems
Results
3. Neurological Imaging
Results
4. Inflammation Studies
Results
5. Amyloidosis Research
Results
1. Ocular Imaging for Neurodegenerative Diseases
Results
NIRFOI with Cranad-2 has shown higher sensitivity for imaging amyloid beta (Aβ) in transgenic AD mice compared to traditional brain imaging methods .
2. Monitoring Therapeutic Effects
Results
It has been demonstrated that NIRFOI with Cranad-2 can monitor the effects of BACE-1 inhibitor LY2811376, showing significant changes in Aβ levels post-treatment .
3. Detection of Reactive Oxygen Species (ROS)
Results
Studies have shown that Cranad-2 can image ROS in the eyes, which could be beneficial for diagnosing and understanding oxidative stress disorders .
4. Quantitative Detection of Aβ Fibrils
Results
Cranad-2 demonstrates higher retention in transgenic mouse models of AD compared to non-transgenic mice, confirming its specificity for Aβ deposits .
5. Pathological Biomarker for Clinical Settings
Results
While not yet approved for clinical use, Cranad-2’s properties suggest it could enhance the diagnostic capabilities for AD when combined with PET imaging .
Safety And Hazards
将来の方向性
Cranad-2 has been used for multi-spectral optoacoustic tomography and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD . It has shown potential for use in fluorescence- and MSOT-based detection of Aβ deposits in animal models of AD pathology . This facilitates mechanistic studies and the monitoring of putative treatments targeting Aβ deposits .
特性
IUPAC Name |
[4-[(2Z)-2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXQJYXODFZTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(OC(=C/C(=C/C=C2C=CC(=[N+](C)C)C=C2)/O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cranad-2 | |
CAS RN |
1193447-34-5 | |
| Record name | 1193447-34-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



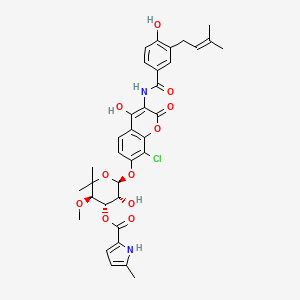
![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)
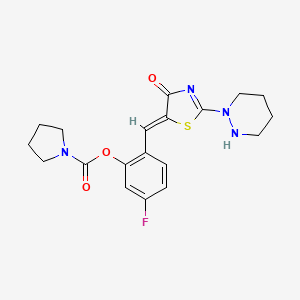
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

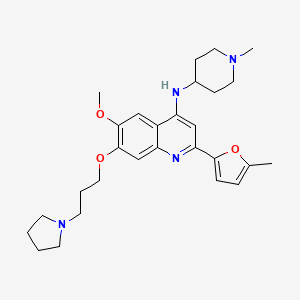
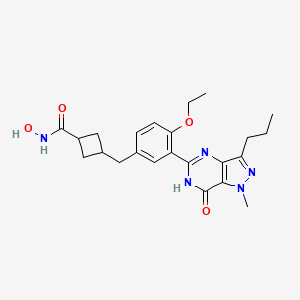
![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)
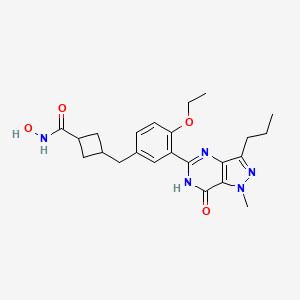
![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)
